molecular formula C23H23N3O4 B7461494 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide

4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide

Cat. No. B7461494
M. Wt: 405.4 g/mol
InChI Key: AIBZNANGRQCRGV-UHFFFAOYSA-N
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Description

4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of anilides and is commonly referred to as E7080.

Mechanism of Action

The mechanism of action of 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide involves the inhibition of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects
4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of tumor cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide in lab experiments is its specificity for tyrosine kinases. This specificity allows for more targeted inhibition of angiogenesis and tumor growth. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide. One direction is to study its potential use in combination with other anti-tumor agents to improve its efficacy. Another direction is to study its potential use in the treatment of other types of cancer, such as breast cancer and prostate cancer. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop strategies to minimize its toxicity in vivo.
Conclusion
4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its inhibition of tyrosine kinases makes it a promising candidate for the treatment of several types of cancer. Further studies are needed to fully understand its potential and limitations, as well as its toxicity in vivo.

Synthesis Methods

The synthesis of 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide involves a multi-step process that includes the reaction of 3-methoxyaniline with 2-bromoacetylpyridine to form an intermediate product. This intermediate product is then reacted with 4-aminobenzoic acid to produce the final product, 4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide. This synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity by inhibiting angiogenesis and tumor growth. It has also been studied for its potential use in the treatment of thyroid cancer, liver cancer, and other solid tumors.

properties

IUPAC Name

4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16(21-8-3-4-13-24-21)25-23(28)17-9-11-19(12-10-17)30-15-22(27)26-18-6-5-7-20(14-18)29-2/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBZNANGRQCRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide

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